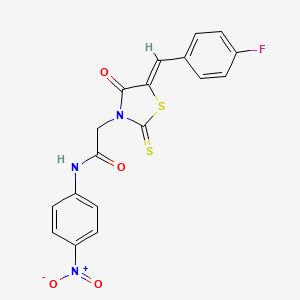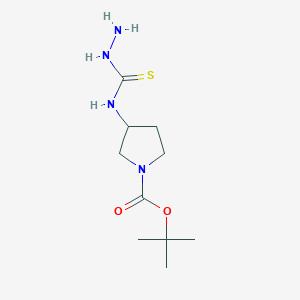
Tert-butyl 3-(aminocarbamothioylamino)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(aminocarbamothioylamino)pyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as TAPP, and it possesses unique properties that make it an attractive candidate for use in numerous scientific studies.
Mecanismo De Acción
The mechanism of action of TAPP is not fully understood, but it is believed to involve the inhibition of certain enzymes through the formation of covalent bonds. TAPP has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
TAPP has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its inhibitory activity against certain enzymes, TAPP has also been shown to possess antioxidant and anti-inflammatory properties. These properties make TAPP an attractive candidate for use in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using TAPP in lab experiments is its potent inhibitory activity against certain enzymes. This property makes TAPP an attractive candidate for use in drug discovery and other related research areas. However, the synthesis of TAPP is a complex process that requires specialized equipment and expertise. Additionally, TAPP may exhibit cytotoxic effects at high concentrations, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of TAPP. One potential area of interest is the development of new synthetic methods for the production of TAPP. Additionally, further studies are needed to fully understand the mechanism of action of TAPP and its potential applications in various research areas. Finally, the development of new derivatives of TAPP may lead to the discovery of compounds with even greater inhibitory activity against certain enzymes.
Métodos De Síntesis
The synthesis of TAPP is a complex process that involves several steps. The first step involves the reaction between tert-butyl 3-amino-1-pyrrolidinecarboxylate and thiocarbonyldiimidazole, which results in tert-butyl 3-(aminocarbamothioylamino)pyrrolidine-1-carboxylate. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and under an inert atmosphere.
Aplicaciones Científicas De Investigación
TAPP has been extensively studied for its potential applications in various scientific research areas. One of the primary areas of interest is in the field of drug discovery, where TAPP has been shown to exhibit potent inhibitory activity against certain enzymes. Additionally, TAPP has also been studied for its potential use as a fluorescent probe for the detection of certain biomolecules.
Propiedades
IUPAC Name |
tert-butyl 3-(aminocarbamothioylamino)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O2S/c1-10(2,3)16-9(15)14-5-4-7(6-14)12-8(17)13-11/h7H,4-6,11H2,1-3H3,(H2,12,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBADUUCPBXQJLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC(=S)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(aminocarbamothioylamino)pyrrolidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-(trifluoromethyl)aniline](/img/structure/B2528717.png)
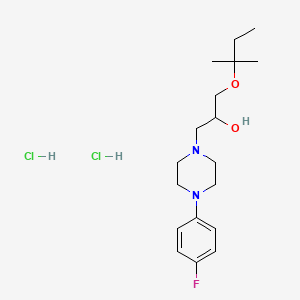
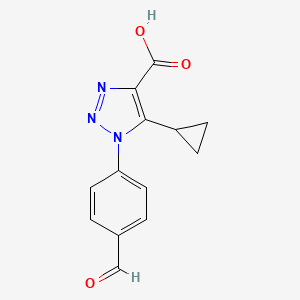

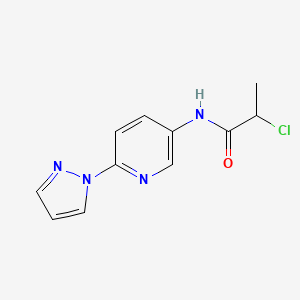
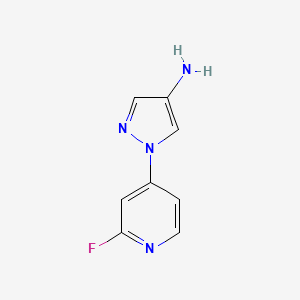
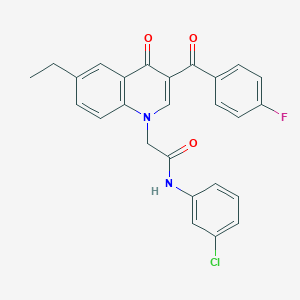
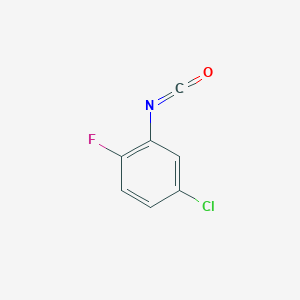
![2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2528730.png)
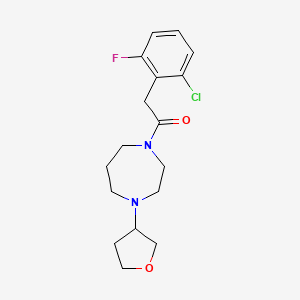
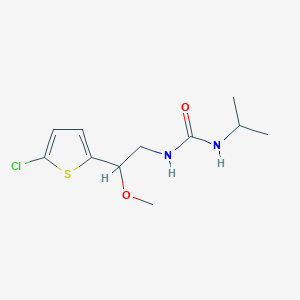
![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2528733.png)
![7-(Methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B2528737.png)
